molecular formula C14H9ClO3 B6397075 6-Chloro-2-(4-formylphenyl)benzoic acid, 95% CAS No. 1261938-50-4

6-Chloro-2-(4-formylphenyl)benzoic acid, 95%

Cat. No. B6397075
CAS RN: 1261938-50-4
M. Wt: 260.67 g/mol
InChI Key: BWTOXLMMRNFDNW-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-formylphenyl)benzoic acid, 95% (6-CFPBA) is a chlorinated aromatic acid that is widely used in the synthesis of organic compounds. It is a versatile reagent with a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

6-Chloro-2-(4-formylphenyl)benzoic acid, 95% is widely used in scientific research as a reagent for the synthesis of organic compounds. It has been used in the synthesis of various heterocyclic compounds, such as benzofurans, benzothiophenes, and quinolines. 6-Chloro-2-(4-formylphenyl)benzoic acid, 95% can also be used in the synthesis of biologically active compounds, such as antibiotics, anti-tumor agents, and anti-inflammatory agents. It has also been used in the synthesis of organic dyes, polymers, and other materials.

Mechanism of Action

6-Chloro-2-(4-formylphenyl)benzoic acid, 95% is a chlorinated aromatic acid and its mechanism of action is based on its ability to react with other molecules in aqueous solution. It can react with other molecules to form substituted aromatic compounds, such as benzofurans, benzothiophenes, and quinolines. It can also form covalent bonds with other molecules to form new molecules.
Biochemical and Physiological Effects
6-Chloro-2-(4-formylphenyl)benzoic acid, 95% has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various types of cancer cells, including breast, lung, and ovarian cancer cells. It has also been found to have anti-inflammatory effects and can inhibit the production of reactive oxygen species. In vivo studies have demonstrated that 6-Chloro-2-(4-formylphenyl)benzoic acid, 95% can reduce the levels of lipids and cholesterol in the blood, as well as reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The use of 6-Chloro-2-(4-formylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a mild and safe reaction that can be conducted at room temperature and is typically complete within 30 minutes. It is also a versatile reagent that can be used in the synthesis of a wide range of organic compounds. However, it has some limitations. It is not suitable for large-scale syntheses, as it can be expensive and difficult to purify and recrystallize.

Future Directions

The use of 6-Chloro-2-(4-formylphenyl)benzoic acid, 95% in scientific research and laboratory experiments is expected to continue to grow in the future. Possible future directions include the development of new methods for the synthesis of organic compounds, the use of 6-Chloro-2-(4-formylphenyl)benzoic acid, 95% in the synthesis of new drugs and materials, and further exploration of its biochemical and physiological effects. Additionally, research into the potential environmental applications of 6-Chloro-2-(4-formylphenyl)benzoic acid, 95% is an area of active investigation.

Synthesis Methods

6-Chloro-2-(4-formylphenyl)benzoic acid, 95% can be synthesized via the reaction of 4-formylbenzoic acid and chlorine gas in a 1:1 molar ratio in aqueous solution. The reaction is conducted at room temperature and is considered to be a mild and safe reaction. The reaction is typically complete within 30 minutes. The product is then purified and recrystallized to obtain a 95% pure product.

properties

IUPAC Name

2-chloro-6-(4-formylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-12-3-1-2-11(13(12)14(17)18)10-6-4-9(8-16)5-7-10/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTOXLMMRNFDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688920
Record name 3-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261938-50-4
Record name 3-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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